molecular formula C20H16N2O5 B5126587 N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide CAS No. 6015-33-4

N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B5126587
CAS No.: 6015-33-4
M. Wt: 364.4 g/mol
InChI Key: XHSBZQPAROHIMK-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide: is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction of the corresponding phenyl derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is largely dependent on its interaction with specific molecular targets. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the prop-2-en-1-yl group.

    N-(2-methyl-4-aminophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide: Contains an amino group instead of a nitro group.

    N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the prop-2-en-1-yl group and the nitrophenyl group in N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide imparts unique chemical properties, such as increased reactivity towards certain nucleophiles and potential for forming specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-3-5-13-6-4-7-14-11-16(20(24)27-18(13)14)19(23)21-17-9-8-15(22(25)26)10-12(17)2/h3-4,6-11H,1,5H2,2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSBZQPAROHIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387092
Record name N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6015-33-4
Record name N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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